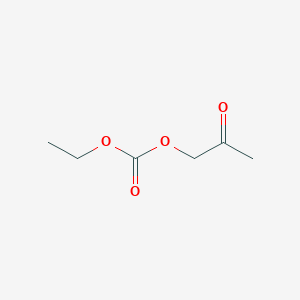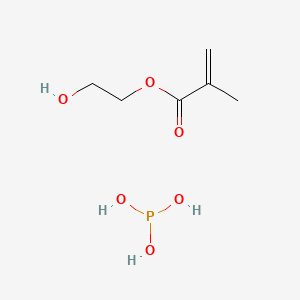
2-Hydroxyethyl 2-methylprop-2-enoate;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; phosphorous acid typically involves the reaction of methacrylic acid with ethylene oxide or the esterification of methacrylic acid with a large excess of ethylene glycol . These methods can also produce some amount of ethylene glycol dimethacrylate as a byproduct. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Hydroxyethyl 2-methylprop-2-enoate; phosphorous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
2-Hydroxyethyl 2-methylprop-2-enoate; phosphorous acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; phosphorous acid involves its interaction with molecular targets and pathways within the system it is applied to. For instance, in polymerization reactions, it acts as a crosslinking agent, forming strong covalent bonds between polymer chains . In biological applications, it interacts with cellular components to achieve desired effects, such as controlled drug release or improved adhesion in dental materials .
Comparison with Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate; phosphorous acid can be compared with similar compounds such as:
2-Hydroxyethyl methacrylate: Similar in structure but lacks the phosphate group, making it less versatile in certain applications.
Ethylene glycol dimethacrylate: Often produced as a byproduct in the synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; phosphorous acid, it is used as a crosslinking agent in polymer chemistry.
Glycol monomethacrylate: Another similar compound used in polymer synthesis but with different reactivity and properties.
The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate; phosphorous acid lies in its phosphate group, which imparts additional chemical reactivity and versatility, making it suitable for a broader range of applications compared to its analogs .
Properties
CAS No. |
104492-17-3 |
|---|---|
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;phosphorous acid |
InChI |
InChI=1S/C6H10O3.H3O3P/c1-5(2)6(8)9-4-3-7;1-4(2)3/h7H,1,3-4H2,2H3;1-3H |
InChI Key |
CACLHFAWZJXKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCO.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
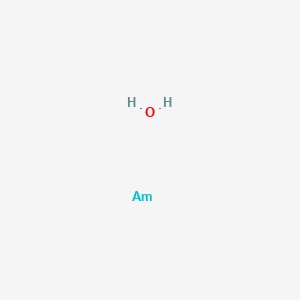

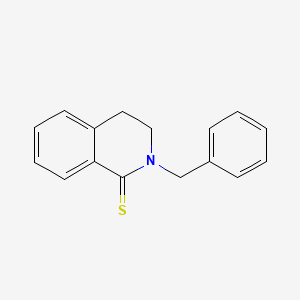
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
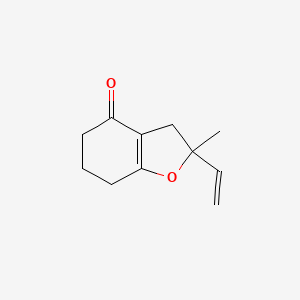
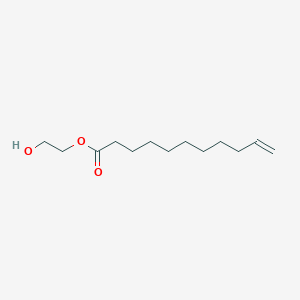
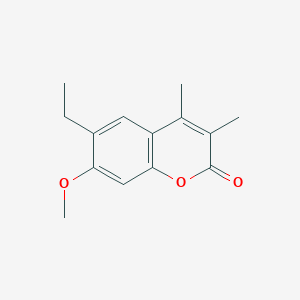
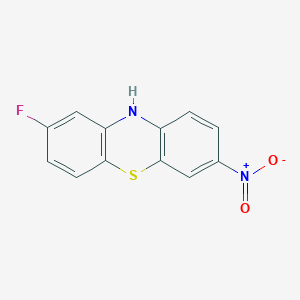
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
